1-(tert-butyl)-3-methyl-4-(phenylthio)-1H-pyrazol-5-yl 4-isopropoxybenzoate
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Overview
Description
1-(tert-butyl)-3-methyl-4-(phenylthio)-1H-pyrazol-5-yl 4-isopropoxybenzoate is a complex organic compound with potential applications in various fields, including medicinal chemistry and material science. This compound features a pyrazole ring substituted with tert-butyl, methyl, and phenylthio groups, and an ester linkage to an isopropoxybenzoate moiety. The unique structure of this compound allows it to participate in diverse chemical reactions and exhibit interesting biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(tert-butyl)-3-methyl-4-(phenylthio)-1H-pyrazol-5-yl 4-isopropoxybenzoate typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone. For instance, acetylacetone can react with hydrazine hydrate under reflux conditions to form 3-methyl-1H-pyrazole.
Introduction of the Phenylthio Group: The phenylthio group can be introduced via a nucleophilic substitution reaction. This can be achieved by reacting 3-methyl-1H-pyrazole with phenylthiol in the presence of a base such as sodium hydride.
tert-Butyl Substitution: The tert-butyl group can be introduced through an alkylation reaction. This can be done by reacting the intermediate with tert-butyl bromide in the presence of a strong base like potassium carbonate.
Esterification: The final step involves esterification of the pyrazole derivative with 4-isopropoxybenzoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control over reaction conditions and the use of automated systems for monitoring and adjusting parameters.
Chemical Reactions Analysis
Types of Reactions
1-(tert-butyl)-3-methyl-4-(phenylthio)-1H-pyrazol-5-yl 4-isopropoxybenzoate can undergo various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The pyrazole ring can participate in electrophilic substitution reactions, where the methyl group can be substituted with other functional groups using reagents like bromine or chlorine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Bromine, chlorine, sodium hydride.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated pyrazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, 1-(tert-butyl)-3-methyl-4-(phenylthio)-1H-pyrazol-5-yl 4-isopropoxybenzoate can be used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound may exhibit interesting biological activities due to its structural features. It could be investigated for its potential as an anti-inflammatory, antimicrobial, or anticancer agent. The presence of the pyrazole ring and the phenylthio group suggests that it might interact with biological targets such as enzymes or receptors.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties. For example, it might be incorporated into polymers to enhance their thermal stability or mechanical strength.
Mechanism of Action
The mechanism of action of 1-(tert-butyl)-3-methyl-4-(phenylthio)-1H-pyrazol-5-yl 4-isopropoxybenzoate would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The pyrazole ring could participate in hydrogen bonding or π-π interactions, while the phenylthio group might engage in hydrophobic interactions or covalent bonding with target proteins.
Comparison with Similar Compounds
Similar Compounds
1-(tert-butyl)-3-methyl-4-(phenylthio)-1H-pyrazole: Lacks the ester linkage to the isopropoxybenzoate moiety.
4-isopropoxybenzoic acid: Lacks the pyrazole ring and associated substituents.
1-(tert-butyl)-3-methyl-4-(phenylthio)-1H-pyrazol-5-yl acetate: Similar structure but with an acetate group instead of the isopropoxybenzoate.
Uniqueness
1-(tert-butyl)-3-methyl-4-(phenylthio)-1H-pyrazol-5-yl 4-isopropoxybenzoate is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of both the pyrazole ring and the isopropoxybenzoate moiety allows for diverse interactions and reactivity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(2-tert-butyl-5-methyl-4-phenylsulfanylpyrazol-3-yl) 4-propan-2-yloxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O3S/c1-16(2)28-19-14-12-18(13-15-19)23(27)29-22-21(30-20-10-8-7-9-11-20)17(3)25-26(22)24(4,5)6/h7-16H,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDXRJEFGDWZWMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1SC2=CC=CC=C2)OC(=O)C3=CC=C(C=C3)OC(C)C)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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